- Manganese-Catalyzed C(sp2)-H Borylation of Furan and Thiophene Derivatives, ACS Catalysis, 2021, 11(12), 6857-6864
Cas no 960116-25-0 (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-phenylthiophene)
960116-25-0 structure
Product Name:2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-phenylthiophene
Numéro CAS:960116-25-0
Le MF:C16H19BO2S
Mégawatts:286.196863412857
MDL:MFCD12032480
CID:2106720
Update Time:2025-10-29
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-phenylthiophene Propriétés chimiques et physiques
Nom et identifiant
-
- 4,?4,?5,?5-?tetramethyl-?2-?(4-?phenyl-?2-?thienyl)?-1,?3,?2-?Dioxaborolane
- 4,4,5,5-TetraMethyl-2-(4-phenyl-thiophen-2-yl)-[1,3,2]dioxaborolane
- 4-Phenylthiophene-2-boronic acid pinacol ester
- 4,4,5,5-tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-phenylthiophene
- 4,4,5,5-Tetramethyl-2-(4-phenyl-2-thienyl)-1,3,2-dioxaborolane (ACI)
-
- MDL: MFCD12032480
- Piscine à noyau: 1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)14-10-13(11-20-14)12-8-6-5-7-9-12/h5-11H,1-4H3
- La clé Inchi: YOEQUOGEMIDLFK-UHFFFAOYSA-N
- Sourire: O1C(C)(C)C(C)(C)OB1C1=CC(C2C=CC=CC=2)=CS1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 2
- Complexité: 336
- Surface topologique des pôles: 46.7
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-phenylthiophene PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| abcr | AB389852-500 mg |
4-Phenylthiophene-2-boronic acid pinacol ester |
960116-25-0 | 500mg |
€280.60 | 2023-06-17 | ||
| abcr | AB389852-1 g |
4-Phenylthiophene-2-boronic acid pinacol ester |
960116-25-0 | 1g |
€372.80 | 2023-06-17 | ||
| abcr | AB389852-5 g |
4-Phenylthiophene-2-boronic acid pinacol ester |
960116-25-0 | 5g |
€1205.90 | 2023-06-17 | ||
| abcr | AB389852-500mg |
4-Phenylthiophene-2-boronic acid pinacol ester |
960116-25-0 | 500mg |
€280.60 | 2023-09-05 | ||
| abcr | AB389852-1g |
4-Phenylthiophene-2-boronic acid pinacol ester; . |
960116-25-0 | 1g |
€358.40 | 2025-04-14 | ||
| abcr | AB389852-5g |
4-Phenylthiophene-2-boronic acid pinacol ester; . |
960116-25-0 | 5g |
€1144.70 | 2025-04-14 | ||
| Aaron | AR01X8GG-1g |
4-Phenylthiophene-2-boronicacidpinacolester |
960116-25-0 | 95% | 1g |
$365.00 | 2025-02-12 | |
| Aaron | AR01X8GG-5g |
4-Phenylthiophene-2-boronicacidpinacolester |
960116-25-0 | 95% | 5g |
$1095.00 | 2025-02-12 | |
| Ambeed | A605162-1g |
4,4,5,5-Tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane |
960116-25-0 | 97% | 1g |
$429.0 | 2025-04-14 | |
| Ambeed | A605162-5g |
4,4,5,5-Tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane |
960116-25-0 | 97% | 5g |
$1286.0 | 2025-04-14 |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-phenylthiophene Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Manganese, (dihydrogen-H,H′)bis[1,2-ethanediylbis[dimethylphosphine]-P,P′]hydro- Solvents: Hexane ; 24 h, 60 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ; 15 - 30 min, rt
1.2 24 h, 65 °C
1.2 24 h, 65 °C
Référence
- Iridium-catalyzed silylation of five-membered heteroarenes: high sterically derived selectivity from a pyridyl-imidazoline ligand, ChemRxiv, 2019, 1, 1-10
Méthode de production 3
Conditions de réaction
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 5-Methyl-2-(3-thienyl)pyridine Solvents: Tetrahydrofuran ; 2 min, rt
1.2 24 h, 60 °C
1.2 24 h, 60 °C
Référence
- Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates, Journal of the American Chemical Society, 2021, 143(13), 5022-5037
Méthode de production 4
Conditions de réaction
1.1 Reagents: 3,3-Dimethyl-1-butene Catalysts: (1,3-Dihydro-1,3,4,5-tetramethyl-2H-imidazol-2-ylidene)methyl[(1,2,3,4,5-η)-1,2,… Solvents: Benzene ; 1 h, 70 °C
1.2 Solvents: Benzene ; 1 h, 70 °C
1.2 Solvents: Benzene ; 1 h, 70 °C
Référence
- C-H Bond activation/borylation of furans and thiophenes catalyzed by a half-sandwich iron N-heterocyclic carbene complex, Chemistry - An Asian Journal, 2010, 5(7), 1657-1666
Méthode de production 5
Conditions de réaction
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ; 15 - 30 min, rt
1.2 rt; 24 h, 65 °C
1.2 rt; 24 h, 65 °C
Référence
- Iridium-Catalyzed Silylation of Five-Membered Heteroarenes: High Sterically Derived Selectivity from a Pyridyl-Imidazoline Ligand, Angewandte Chemie, 2020, 59(15), 6074-6081
Méthode de production 6
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → 0 °C; 0 °C; 2 h, rt; rt → -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.2 -78 °C; -78 °C → rt; overnight, rt
Référence
- Imidazopyrazines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of kinase-mediated diseases, World Intellectual Property Organization, , ,
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-phenylthiophene Raw materials
- 3-Phenylthiophene
- 4,4,5,5-tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- Pinacolborane
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-phenylthiophene Preparation Products
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-phenylthiophene Littérature connexe
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
960116-25-0 (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-phenylthiophene) Produits connexes
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- 2223042-41-7(4-(2-Trifluoromethylphenyl)thiophene-2-boronic acid pinacol ester)
- 1402234-07-4(4-(4-Trifluoromethylphenyl)thiophene-2-boronic acid pinacol ester)
- 1402227-79-5(4-(4-Chlorophenyl)thiophene-2-boronic acid pinacol ester)
- 635305-48-5(4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane)
- 942070-28-2(2,2'-(3-Methylthiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane))
- 2223011-20-7(4-(3-Trifluoromethylphenyl)thiophene-2-boronic acid pinacol ester)
- 1402166-52-2(4-(2-Thienyl)thiophene-2-boronic acid pinacol ester)
- 1402240-72-5(4-(4-Pyridyl)thiophene-2-boronic acid pinacol ester)
- 1402166-51-1(4-(3-Thienyl)thiophene-2-boronic acid pinacol ester)
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